molecular formula C16H19N3O4 B1519482 (8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid CAS No. 732926-20-4

(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid

Cat. No. B1519482
M. Wt: 317.34 g/mol
InChI Key: SQVWAFNWFNAQLX-UHFFFAOYSA-N
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Description

“(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid” is a chemical compound with the molecular formula C16H19N3O4 . Its molecular weight is 317.34 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES code: O=C(N1)N(CC(O)=O)C(C21CCN(CC3=CC=CC=C3)CCC2)=O . This code provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.34 . It is a solid and its InChI code is 1S/C16H19N3O4/c20-13(21)11-19-14(22)16(17-15(19)23)6-8-18(9-7-16)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,23)(H,20,21) .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated various methods for synthesizing spiro compounds that contain a triazine nucleus, highlighting their potential in creating novel heterocycles with significant microbiological activity. For example, Dabholkar and Ravi (2010) explored the efficient synthesis of novel spiro heterocycles containing a triazine nucleus, indicating potential inhibitory action against gram-positive and gram-negative microorganisms, showcasing the compound's relevance in developing new antimicrobial agents (Dabholkar & Ravi, 2010).

Biological Activity

The exploration into spiro compounds extends into their biological activities. For instance, studies have synthesized various spiro heterocycles and evaluated them for their microbiological activities, suggesting their potential in creating compounds with specific antimicrobial properties (Dabholkar & Mishra, 2006).

Anticonvulsant Evaluation

Research by Scott et al. (1985) into spiro carboxylic acids as cyclic analogues of valproic acid for anticonvulsant evaluation further illustrates the diversity in application. Their work synthesized spiro[4.5] and spiro[4.6] carboxylic acids, evaluating them for anticonvulsant activity, suggesting the importance of the carboxylic acid group in such activities (Scott et al., 1985).

Charge Density Studies

Further, the investigation into the electron density of biologically active molecules, such as benzoxazolone derivatives, provides insights into their chemical and physical properties relevant to their biological activities. Wang et al. (2016) analyzed the charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid to understand the effect of intermolecular interactions in solid-state, contributing to the knowledge on how such properties influence biological activity (Wang et al., 2016).

Antimicrobial and Antitumor Activities

Moreover, studies on derivatives of benzoxazinones and related compounds have shown significant antimicrobial and even antitumor activities. For example, research by Demirbas et al. (2004) synthesized new triazole and thiadiazole derivatives and evaluated their antimicrobial activities, indicating their potential in medical applications (Demirbas et al., 2004).

properties

IUPAC Name

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-13(21)11-19-14(22)16(17-15(19)23)6-8-18(9-7-16)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVWAFNWFNAQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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